molecular formula C14H21FN2 B1461561 1-ethyl-N-[(2-fluorophenyl)methyl]piperidin-4-amine CAS No. 864415-19-0

1-ethyl-N-[(2-fluorophenyl)methyl]piperidin-4-amine

Cat. No. B1461561
M. Wt: 236.33 g/mol
InChI Key: YSAIQQSHXCDIOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-ethyl-N-[(2-fluorophenyl)methyl]piperidin-4-amine” is a chemical compound . It is related to a class of substances known as fentanyl analogues . Fentanyl and its analogues are potent synthetic opioids, many of which have been developed for legitimate medical use but some have been sold as designer drugs .

Scientific Research Applications

Synthesis and Chemical Properties

  • A study on the efficient synthesis of piperidine derivatives through a one-pot, five-component reaction highlights the role of silica sulfuric acid in catalyzing the synthesis of highly functionalized piperidine derivatives, including those related to the compound . These derivatives show significant antibacterial activity, demonstrating the potential for medicinal chemistry applications (Basyouni et al., 2015).

  • Another study describes the crystal structure of a piperazine-supported amine with a benzhydryl substituent, which provides insights into the structural aspects of similar compounds. This knowledge is crucial for designing compounds with specific properties and activities (Betz et al., 2011).

Anticancer Potential

  • Research into piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids has shown promising anticancer agents. This work highlights the synthesis and evaluation of compounds bearing structural similarities to the target compound, emphasizing their potential in anticancer therapy (Rehman et al., 2018).

Drug Development and Pharmacology

  • A study on piperidine analogues of GBR 12909 focuses on the synthesis of compounds for binding to the dopamine transporter, showing the importance of the N-substituent on affinity and selectivity. This research is pertinent to the development of therapeutic agents targeting neurological disorders (Prisinzano et al., 2002).

Molecular Interaction and Conformation

  • The conformational analysis and crystal structure of a compound similar to "1-ethyl-N-[(2-fluorophenyl)methyl]piperidin-4-amine" was studied, providing insights into its molecular conformation and interactions. Such studies are essential for understanding the physicochemical properties of these compounds and their interactions with biological targets (Ribet et al., 2005).

Safety And Hazards

Fentanyl and its analogues, including “1-ethyl-N-[(2-fluorophenyl)methyl]piperidin-4-amine”, are potent opioids and can be highly dangerous if misused. They can cause respiratory depression, which can be fatal. In the United States, the Drug Enforcement Administration placed the broadly defined class of “Fentanyl-Related Substances” on the list of Schedule I drugs in 2018, making it illegal to manufacture, distribute, or possess fentanyl analogs .

Future Directions

The future directions for research into “1-ethyl-N-[(2-fluorophenyl)methyl]piperidin-4-amine” and other fentanyl analogues are likely to involve further investigation into their pharmacology and toxicology, as well as efforts to develop antidotes and treatments for overdose .

properties

IUPAC Name

1-ethyl-N-[(2-fluorophenyl)methyl]piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21FN2/c1-2-17-9-7-13(8-10-17)16-11-12-5-3-4-6-14(12)15/h3-6,13,16H,2,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSAIQQSHXCDIOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)NCC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-N-[(2-fluorophenyl)methyl]piperidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-ethyl-N-[(2-fluorophenyl)methyl]piperidin-4-amine
Reactant of Route 2
Reactant of Route 2
1-ethyl-N-[(2-fluorophenyl)methyl]piperidin-4-amine
Reactant of Route 3
Reactant of Route 3
1-ethyl-N-[(2-fluorophenyl)methyl]piperidin-4-amine
Reactant of Route 4
Reactant of Route 4
1-ethyl-N-[(2-fluorophenyl)methyl]piperidin-4-amine
Reactant of Route 5
Reactant of Route 5
1-ethyl-N-[(2-fluorophenyl)methyl]piperidin-4-amine
Reactant of Route 6
Reactant of Route 6
1-ethyl-N-[(2-fluorophenyl)methyl]piperidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.